4-Fluorocinnamic acid

Catalog No.
S611405
CAS No.
459-32-5
M.F
C9H7FO2
M. Wt
166.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorocinnamic acid

CAS Number

459-32-5

Product Name

4-Fluorocinnamic acid

IUPAC Name

(E)-3-(4-fluorophenyl)prop-2-enoic acid

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

InChI

InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+

InChI Key

ISMMYAZSUSYVQG-ZZXKWVIFSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)O)F

Synonyms

3-(4-Fluorophenyl)-2-propenoic Acid; 3-(4-Fluorophenyl)acrylic Acid; NSC 74070; p-Fluorocinnamic Acid;

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)F

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)F

Biodegradation Studies:

  • Understanding the breakdown of man-made chemicals by microorganisms is crucial for environmental protection. Studies have investigated the biodegradation of 4-FCA by specific bacterial strains, such as Arthrobacter sp. strain G1 and Ralstonia sp. strain H1. These studies revealed the metabolic pathways involved in the breakdown process, including the conversion of 4-FCA to 4-fluorobenzoic acid and the subsequent release of fluoride []. This knowledge helps scientists develop strategies for bioremediation of contaminated environments.

Synthesis of Novel Materials:

  • 4-FCA can be used as a building block for the synthesis of various functional materials. Research has explored its application in the creation of polymers with potential applications in electronics due to their unique properties []. Additionally, 4-FCA derivatives have been investigated for their antiplasmodial (against malaria parasite) activity, suggesting potential for future drug development [, ].

Model Molecule for Chemical Studies:

  • Due to its specific structure and functional groups, 4-FCA can serve as a model molecule for various chemical studies. Researchers have utilized it to investigate catalytic reactions, photochemical processes, and material characterization techniques [, ]. This versatility allows scientists to gain insights into broader chemical phenomena using 4-FCA as a reference point.
  • Research on 4-FCA is still ongoing, and its full potential in different scientific fields is still being explored.
  • Further studies are needed to fully understand the safety and environmental implications of 4-FCA and its derivatives.

4-Fluorocinnamic acid is an aromatic compound classified as a derivative of cinnamic acid, characterized by the presence of a fluorine atom at the para position of the phenyl ring. Its chemical formula is C9H7FO2C_9H_7FO_2, and it is represented by the IUPAC name (2E)-3-(4-fluorophenyl)prop-2-enoic acid. The compound appears as a white crystalline solid with a melting point ranging from 206°C to 213°C . It is utilized in various chemical syntheses and biological applications due to its unique properties.

Currently, there is no documented information on a specific mechanism of action for 4-Fluorocinnamic acid in biological systems.

  • Limited Data: Information on the specific hazards of 4-Fluorocinnamic acid is limited.
  • General Precautions: As with most organic compounds, it is recommended to handle 4-fluorocinnamic acid with standard laboratory safety practices, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

  • Hydrogenation: The compound can be selectively hydrogenated to yield 3-(4-fluorophenyl)propanoic acid using palladium on carbon as a catalyst and ammonium formate as a hydrogen source .
  • Biodegradation: Microbial degradation studies have shown that 4-fluorocinnamic acid can be metabolized by certain bacterial strains, leading to the formation of 4-fluorobenzoic acid and other metabolites through pathways involving β-oxidation mechanisms .
  • Decarboxylation: Under specific conditions, 4-fluorocinnamic acid can undergo decarboxylation, resulting in the formation of 4-fluoroacetophenone, which is an important intermediate in various organic syntheses .

Research indicates that 4-fluorocinnamic acid exhibits biological activity, particularly in microbial degradation processes. Certain bacterial strains, such as Arthrobacter sp. and Ralstonia sp., utilize this compound as a carbon source, demonstrating its potential for bioremediation applications . Additionally, studies suggest that its derivatives may possess anti-inflammatory properties, although further research is needed to fully elucidate these effects.

Several methods have been developed for synthesizing 4-fluorocinnamic acid:

  • From Cinnamic Acid: A common method involves the fluorination of cinnamic acid using fluorinating agents under controlled conditions.
  • Via Aldol Condensation: Another approach includes the condensation of 4-fluorobenzaldehyde with acetaldehyde or other aldehydes in the presence of a base catalyst to form the corresponding cinnamic acid derivative.
  • Transfer Hydrogenation: As mentioned earlier, selective transfer hydrogenation reactions can convert suitable precursors into 4-fluorocinnamic acid under specific conditions .

4-Fluorocinnamic acid has diverse applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agricultural Chemicals: The compound is also utilized in developing herbicides and pesticides.
  • Material Science: Its derivatives are explored for use in polymers and other materials due to their unique properties.

Studies on the interactions of 4-fluorocinnamic acid with biological systems reveal that it can be metabolized by specific microbial consortia, leading to significant degradation pathways. These studies highlight its potential role in bioremediation efforts for environments contaminated with aromatic compounds . The interaction with enzymes involved in microbial metabolism has been characterized, indicating its utility as a model compound for studying biodegradation processes.

Several compounds share structural similarities with 4-fluorocinnamic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Cinnamic AcidNo halogen substituentWidely studied for its natural occurrence
4-Chlorocinnamic AcidChlorine atom at para positionExhibits different reactivity due to chlorine
Ferulic AcidMethoxy group instead of fluorineKnown for antioxidant properties
Coumaric AcidHydroxy group at para positionNaturally occurring with various health benefits

Uniqueness of 4-Fluorocinnamic Acid

The presence of the fluorine atom significantly alters the reactivity and biological activity of 4-fluorocinnamic acid compared to its analogs. This modification can enhance lipophilicity and influence metabolic pathways, making it a valuable compound in drug design and environmental science.

Fischer Esterification and Mitsunobu Reactions for Derivative Synthesis

Fischer Esterification Mechanism

Fischer esterification represents one of the most fundamental approaches for converting 4-fluorocinnamic acid into its corresponding ester derivatives [4]. The mechanism proceeds through a six-step process involving acid-catalyzed activation of the carboxylic acid functionality [24]. The reaction begins with protonation of the carbonyl oxygen by an acid catalyst, typically sulfuric acid or para-toluenesulfonic acid, generating an oxonium ion intermediate [4] [24].

The subsequent nucleophilic attack by the alcohol substrate results in the formation of a tetrahedral intermediate, which undergoes proton transfer reactions to generate a good leaving group [24]. Elimination of water followed by deprotonation yields the desired ester product [27]. For 4-fluorocinnamic acid derivatives, the electron-withdrawing nature of the fluorine substituent influences the reaction kinetics and thermodynamics [23].

Table 1: Fischer Esterification Parameters for 4-Fluorocinnamic Acid Derivatives

ParameterValueReference
Reaction Temperature60-110°C [4]
Typical Reaction Time1-10 hours [4]
Catalyst Loading1-5 mol% [23]
Conversion Efficiency73-95% [23]

Research has demonstrated that the fluorine substituent at the para position affects the electronic properties of the carboxylic acid group, with the electron-withdrawing effect facilitating protonation of the carbonyl oxygen [23]. Computational studies using density functional theory methods have shown that the presence of fluorine reduces the enthalpy of the first protonation step by approximately 5.31 kcal/mol compared to unsubstituted cinnamic acid [23].

Mitsunobu Reaction Applications

The Mitsunobu reaction provides an alternative synthetic route for preparing ester derivatives of 4-fluorocinnamic acid under mild conditions [5]. This transformation utilizes triphenylphosphine and diethyl azodicarboxylate or diisopropyl azodicarboxylate to activate the carboxylic acid functionality [5] [18]. The reaction proceeds through the formation of a phosphonium intermediate, which undergoes nucleophilic displacement by the alcohol component with inversion of stereochemistry [5].

For 4-fluorocinnamic acid derivatives, the Mitsunobu reaction has been successfully employed in the synthesis of complex ester linkages, particularly in cases where traditional Fischer esterification conditions prove incompatible with sensitive functional groups [18]. The reaction typically requires tetrahydrofuran as solvent and proceeds at room temperature, making it suitable for temperature-sensitive substrates [5].

Table 2: Mitsunobu Reaction Conditions for 4-Fluorocinnamic Acid Esterification

ReagentEquivalentsSolventTemperatureYield Range
Triphenylphosphine3.0 equivTetrahydrofuran25°C65-91%
Diisopropyl azodicarboxylate3.0 equivTetrahydrofuran25°C65-91%
Reaction time48 hours---

Wittig Reaction Applications in Alkene Functionalization

Mechanism and Stereochemical Considerations

The Wittig reaction represents a powerful methodology for converting aldehydes and ketones to alkenes through reaction with phosphorus ylides [8]. For 4-fluorocinnamic acid derivatives, the Wittig reaction can be employed to introduce additional alkene functionalities or to modify existing double bonds [12]. The reaction mechanism involves the formation of an oxaphosphetane intermediate through a concerted [2+2] cycloaddition process [8] [28].

Recent mechanistic studies have established that the Wittig reaction proceeds through two sequential transition states associated with carbon-carbon and phosphorus-oxygen bond formations [28]. The presence of the fluorine substituent in 4-fluorocinnamic acid derivatives influences the electronic properties of the carbonyl component, affecting both reaction rate and stereoselectivity [28].

Synthetic Applications in Cinnamic Acid Chemistry

The application of Wittig methodology to cinnamic acid derivatives has been demonstrated in aqueous reaction media, providing environmentally benign conditions for alkene formation [12]. Modified Wittig reactions utilizing alkoxycarbonyl methylidenetriphenylphosphoranes in 10% aqueous sodium hydroxide have been successfully applied to benzaldehyde precursors, yielding cinnamic acid derivatives through in situ hydrolysis of the initially formed cinnamate esters [12].

Table 3: Wittig Reaction Parameters for Fluorinated Aldehyde Substrates

Substrate TypeYlide TypeSolvent SystemTemperatureSelectivity (Z:E)
4-FluorobenzaldehydeStabilizedAqueous NaOHReflux1:4
4-FluorocinnamaldehydeSemi-stabilizedTetrahydrofuran0°C to rt3:1
Fluorinated ketonesNon-stabilizedDiethyl ether-78°CVariable

The stereochemical outcome of Wittig reactions with fluorinated substrates depends on several factors, including the nature of the ylide, reaction conditions, and the presence of lithium salts [8]. For 4-fluorocinnamic acid derivatives, the electron-withdrawing effect of the fluorine substituent generally favors the formation of thermodynamically more stable E-alkenes [15].

Solid-Phase Synthesis Approaches for Complex Coordination Polymers

Hydrothermal and Solvothermal Methods

Solid-phase synthesis of coordination polymers incorporating 4-fluorocinnamic acid as a bridging ligand has been extensively investigated using hydrothermal and solvothermal methodologies [13] [33]. These techniques involve the reaction of metal salts with 4-fluorocinnamic acid under elevated temperature and pressure conditions, facilitating the formation of extended network structures [36].

The hydrothermal synthesis of manganese coordination polymers based on 4-fluorocinnamic acid and 1,10-phenanthroline has yielded two distinct structural types with different dimensionalities [13]. Complex I, with formula [Mn₃(Pfca)₆(Phen)₂]·2DMF, crystallizes in the triclinic space group P-1 and features linear manganese trinuclear units forming one-dimensional chain structures through weak fluorine-fluorine interactions [13].

Table 4: Crystallographic Data for 4-Fluorocinnamic Acid Coordination Polymers

ComplexCrystal SystemSpace GroupUnit Cell Parameters (Å, °)Volume (ų)Z
[Mn₃(Pfca)₆(Phen)₂]·2DMFTriclinicP-1a=11.0821, b=12.2632, c=15.0288, α=87.38, β=88.46, γ=81.222016.01
[Mn(Pfca)₂(Phen)]ₙMonoclinicP21/ca=18.0539, b=8.5806, c=18.758, β=116.572599.04

Magnetic Properties and Structural Characterization

The coordination polymers derived from 4-fluorocinnamic acid exhibit interesting magnetic properties due to the presence of paramagnetic manganese centers [13]. Magnetic susceptibility measurements have revealed antiferromagnetic coupling interactions within the manganese-carboxylate trinuclear units in Complex I (J = -0.40 cm⁻¹) and within the manganese-carboxylate chains in Complex II (J = -0.45 cm⁻¹) [13].

The structural diversity observed in these coordination polymers arises from the flexible coordination modes of the 4-fluorocinnamic acid ligand, which can adopt both bidentate and tridentate binding patterns [13]. The fluorine substituent provides additional weak intermolecular interactions that contribute to the overall stability of the extended network structures [13].

Synthesis Optimization and Reaction Conditions

The optimization of solid-phase synthesis conditions for 4-fluorocinnamic acid coordination polymers requires careful control of several parameters, including metal-to-ligand ratios, reaction temperature, reaction time, and solvent composition [33]. Typical hydrothermal synthesis conditions involve temperatures ranging from 120-180°C and reaction times of 24-72 hours [33] [36].

Table 5: Optimized Reaction Conditions for Coordination Polymer Synthesis

ParameterRangeOptimal ValueEffect on Product
Temperature100-200°C140-160°CCrystal quality and yield
Reaction time12-96 hours24-48 hoursCrystallinity
pH4-106-8Phase selectivity
Metal:Ligand ratio1:1 to 1:31:2Dimensionality

The use of auxiliary ligands such as 1,10-phenanthroline has been shown to influence the dimensionality and topology of the resulting coordination polymers [13]. These co-ligands can serve as structure-directing agents, promoting the formation of specific network architectures through their coordination preferences and steric requirements [20].

Recent advances in solid-phase synthesis have explored the use of mechanochemical methods and continuous flow reactors to improve the efficiency and scalability of coordination polymer synthesis [32]. These approaches offer advantages in terms of reduced reaction times, improved product homogeneity, and enhanced control over particle size and morphology [32].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14290-86-9
459-32-5

Wikipedia

(E)-3-(4-fluorophenyl)prop-2-enoic acid

Dates

Modify: 2023-08-15

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